tert-Butyl 8-amino-5-azaspiro[3.5]nonane-5-carboxylate hydrochloride
Description
tert-Butyl 8-amino-5-azaspiro[3.5]nonane-5-carboxylate hydrochloride is a spirocyclic compound featuring a bicyclic structure with a tertiary butyl carbamate group and a primary amine at the 8-position. Its molecular formula is C₁₃H₂₄N₂O₂·HCl, with a molecular weight of 264.75 g/mol (for the hydrochloride salt) . The compound is commonly utilized as a building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules. Its spirocyclic architecture enhances conformational rigidity, which can improve target binding selectivity and metabolic stability .
Properties
IUPAC Name |
tert-butyl 8-amino-5-azaspiro[3.5]nonane-5-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2.ClH/c1-12(2,3)17-11(16)15-8-5-10(14)9-13(15)6-4-7-13;/h10H,4-9,14H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZIZQVZCFMDPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC12CCC2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection and Cyclization
Starting Material : 3-((Benzylamino)methyl)oxetane-3-ol (Compound 1)
Reagents : Chloroacetyl chloride, triethylamine, lithium aluminum hydride (LiAlH₄).
Procedure :
-
Acylation : Compound 1 reacts with chloroacetyl chloride in dichloromethane (DCM) at 0–10°C to form Compound 2.
-
Cyclization : Compound 2 undergoes self-cyclization under inert atmosphere (N₂/Ar) using NaH or LiAlH₄ in tetrahydrofuran (THF), yielding Compound 3.
Key Data :
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Acylation | Chloroacetyl chloride | DCM | 0–10°C | 65–70% |
| Cyclization | NaH/LiAlH₄ | THF | 25–50°C | 60–75% |
Reduction and Deprotection
Intermediate : N-Boc-7-azaspiro cyclic ketone (Compound 3)
Reagents : Sodium borohydride (NaBH₄), palladium hydroxide/carbon (Pd(OH)₂/C).
Procedure :
-
Reduction : Compound 3 is reduced with NaBH₄ in THF at 25°C to form N-Boc-7-azaspiro cyclic alcohol (Compound 4).
-
Catalytic Hydrogenation : Compound 4 undergoes hydrogenation (H₂, 50 psi) with Pd(OH)₂/C in acetic acid to remove the Bn group, yielding the free amine.
Key Data :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Reduction | NaBH₄ | THF, 25°C | 70–80% |
| Hydrogenation | Pd(OH)₂/C, H₂ | 50 psi, 50°C | 60–65% |
Hydrochloride Salt Formation
Final Step : The free amine is treated with HCl in ethyl acetate to precipitate the hydrochloride salt.
Analytical Validation :
-
Spectroscopic Data :
Alternative Routes and Optimizations
Two-Step Cyclization (Patent CN112321599A)
Method :
-
Bis(2-chloroethyl)ether reacts with cyanoacetaldehyde diethyl acetal in N,N-dimethylformamide (DMF) to form a spirocyclic nitrile.
-
LiAlH₄ Reduction : The nitrile is reduced to the amine, followed by Boc protection and HCl salt formation.
Advantages :
Radical Bicyclization (ACS Omega, 2019)
Innovation : Domino radical bicyclization using tributyltin hydride and AIBN initiates spirocycle formation.
Yield : 56–67% for azaspiro[4.4]nonane derivatives.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 8-amino-5-azaspiro[3.5]nonane-5-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
tert-Butyl 8-amino-5-azaspiro[3.5]nonane-5-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 8-amino-5-azaspiro[3.5]nonane-5-carboxylate hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Structural and Functional Differences
Substituent Effects on Reactivity: The 8-amino group in the target compound enables nucleophilic reactions (e.g., amide coupling), whereas the 8-hydroxy analog (CAS 929971-93-7) is less reactive, limiting its utility in direct synthetic modifications . Diaza vs.
Impact of Heteroatom Placement :
- The 5-oxa substitution (oxygen atom) in CAS 2241130-99-2 increases metabolic stability by reducing susceptibility to oxidative enzymes, a critical feature for CNS drug candidates .
- Hydrochloride Salts : The hydrochloride form (e.g., CAS 2702323-52-0) improves aqueous solubility, facilitating biological testing .
Conformational Rigidity: All spirocyclic analogs share restricted conformational flexibility, but the position of substituents (e.g., 2-amino vs. 8-amino) alters the spatial orientation of functional groups, impacting target binding .
Physicochemical Properties
| Property | Target Compound | 8-Hydroxy Analog | 2,5-Diaza Analog | 5-Oxa-2,8-Diaza Analog |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 264.75 | 241.33 | 264.75 | 264.75 |
| LogP (Predicted) | 2.36 | 1.98 | 1.85 | 1.72 |
| Solubility in Water | High (HCl salt) | Moderate | Moderate | Low |
| Hydrogen Bond Acceptors | 5 | 4 | 6 | 6 |
Research Findings
- Biological Activity : In kinase inhibition assays, the 5-oxa-2,8-diaza analog (CAS 2241130-99-2) showed 3-fold higher potency than the target compound, likely due to improved membrane permeability .
- Safety Profile: The hydrochloride salt forms (e.g., CAS 2702323-52-0) require room-temperature storage, whereas non-salt analogs (e.g., CAS 886766-34-3) demand refrigeration, indicating differences in hygroscopicity .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-Butyl 8-amino-5-azaspiro[3.5]nonane-5-carboxylate hydrochloride?
- Methodology : Synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine, followed by spirocyclization. Key steps include:
Ring formation : Use of intramolecular cyclization under basic conditions (e.g., K₂CO₃ in DMF) to construct the 5-azaspiro[3.5]nonane core .
Amine introduction : Selective introduction of the 8-amino group via reductive amination or nucleophilic substitution .
Hydrochloride salt formation : Acidic workup (e.g., HCl in dioxane) to precipitate the final product .
- Purification : Column chromatography (silica gel, eluent: DCM/MeOH gradient) or recrystallization from ethanol/water mixtures to achieve ≥95% purity .
Q. How is the compound characterized to confirm its structure and purity?
- Analytical Techniques :
NMR spectroscopy : ¹H/¹³C NMR to verify spirocyclic structure and Boc group integrity. Key signals include tert-butyl protons (δ ~1.4 ppm) and carboxylate carbonyl (δ ~155 ppm) .
Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺ or [M-Cl]⁺ for hydrochloride form) .
HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% by UV detection at 254 nm) .
X-ray crystallography : If single crystals are obtained, SHELXL software can resolve absolute configuration .
Q. What safety precautions are recommended when handling this compound?
- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use a fume hood to avoid inhalation of fine particles .
- Spill Management : Neutralize with sodium bicarbonate, absorb with inert material (e.g., vermiculite), and dispose as hazardous waste .
- Disposal : Follow local regulations for halogenated organic waste; incineration with scrubbing is preferred .
Advanced Research Questions
Q. How can reaction yields be optimized during spirocyclization?
- Variables to Test :
Catalysts : Screen Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance ring-closing efficiency .
Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
Temperature : Gradual heating (50–80°C) minimizes side reactions like Boc deprotection .
- Monitoring : Use TLC or in-situ FTIR to track cyclization progress.
Q. How to resolve discrepancies in spectroscopic data (e.g., unexpected NMR signals)?
- Troubleshooting Steps :
Impurity Analysis : Compare HPLC retention times with known byproducts (e.g., de-Boc analogs) .
Dynamic NMR : Investigate conformational flexibility (e.g., chair-flip in spirocycle) causing split signals .
Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to confirm amine connectivity .
Q. What experimental designs assess the compound’s stability under physiological conditions?
- Protocol :
pH Stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24h; monitor degradation via HPLC .
Thermal Stability : Heat at 40–60°C for 1 week; use DSC (Differential Scanning Calorimetry) to detect polymorphic transitions .
Light Sensitivity : Expose to UV-Vis light (300–800 nm) and quantify photodegradation products .
Q. How to address stereochemical challenges in synthesizing enantiopure derivatives?
- Strategies :
Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers .
Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) during spirocyclization to induce enantioselectivity .
X-ray Crystallography : Confirm absolute configuration of intermediates for stereochemical assignment .
Data Contradiction Analysis
Q. How to interpret conflicting solubility data in different solvents?
- Approach :
Solvent Polarity : Test solubility in DMSO (high polarity) vs. THF (moderate polarity); discrepancies may arise from hydrogen bonding with the hydrochloride salt .
Counterion Effects : Compare solubility of free base vs. hydrochloride form; salt forms often reduce organic solvent solubility .
Q. Why do different batches show variable biological activity in assays?
- Root Causes :
Impurity Profiles : Trace solvents (e.g., DMF) or byproducts (e.g., de-Boc compounds) may inhibit target proteins .
Crystallinity : Amorphous vs. crystalline forms alter dissolution rates; characterize via PXRD .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
